molecular formula C7H7NOS B13972446 2-aminobenzenecarbothioic S-acid CAS No. 32187-15-8

2-aminobenzenecarbothioic S-acid

Cat. No.: B13972446
CAS No.: 32187-15-8
M. Wt: 153.20 g/mol
InChI Key: WFHFVCFAKGYGPN-UHFFFAOYSA-N
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Description

2-aminobenzenecarbothioic S-acid is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32187-15-8

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2-aminobenzenecarbothioic S-acid

InChI

InChI=1S/C7H7NOS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

WFHFVCFAKGYGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)S)N

Origin of Product

United States

Fundamental Principles and Significance of Ortho Amino Thiobenzoic Acid Systems

The fundamental principles governing 2-aminobenzenecarbothioic S-acid are best understood by considering the interplay of its constituent functional groups: the ortho-positioned amino and S-thiocarboxylic acid groups. The amino group, a powerful electron-donating group, influences the aromatic ring's reactivity and serves as a nucleophilic center. The thiocarboxylic S-acid group is an interesting functional moiety, distinct from its carboxylic acid analogue. wikipedia.org Thiocarboxylic acids are known to be more acidic than their carboxylic acid counterparts; for instance, thiobenzoic acid has a pKa of approximately 2.48, making it significantly more acidic than benzoic acid (pKa ≈ 4.20). wikipedia.org

This enhanced acidity, coupled with the nucleophilicity of the amino group, suggests a rich and complex chemical behavior for this compound. Intramolecular hydrogen bonding between the amino and thio-carboxylic acid groups is highly probable, influencing the compound's conformation and reactivity. The system's significance lies in its potential as a precursor for a variety of heterocyclic compounds, such as benzothiazines and other sulfur-and-nitrogen-containing ring systems. These heterocyclic motifs are prevalent in pharmacologically active molecules.

To illustrate the foundational properties, a comparison with the parent compounds is instructive:

PropertyAnthranilic AcidThiobenzoic AcidThis compound (Predicted)
Formula C₇H₇NO₂C₇H₆OSC₇H₇NOS
Molar Mass 137.14 g/mol 138.19 g/mol 153.20 g/mol
Appearance White solidPale yellow liquidLikely a solid
pKa ~5.0 (for -COOH)~2.5 (for -COSH)< 2.5 (for -COSH)
Key Features Amphoteric, fluorescentStronger acid than benzoic acidPotential for intramolecular H-bonding, precursor to heterocycles

Note: Properties for this compound are predicted based on the known characteristics of its parent compounds and related structures.

Historical Trajectories and Milestones in the Academic Investigation of 2 Aminobenzenecarbothioic S Acid

The direct historical investigation of 2-aminobenzenecarbothioic S-acid is not well-documented in mainstream chemical literature. Its scientific journey is therefore best traced through the development of its parent compounds. Anthranilic acid has been a known compound since the mid-19th century, initially obtained from the degradation of indigo. Thiobenzoic acid was first synthesized in the late 19th century.

It is plausible that the first synthesis of this compound was attempted in the early to mid-20th century, during a period of extensive exploration of functional group chemistry. A likely synthetic route would have been analogous to the preparation of thiobenzoic acid, which involves the reaction of benzoyl chloride with potassium hydrosulfide (B80085). wikipedia.org By extension, the reaction of 2-aminobenzoyl chloride with a suitable sulfur nucleophile would be a logical approach to obtaining this compound.

While specific milestones for this exact compound are elusive, the broader field of ortho-substituted benzoic acid derivatives has seen continuous development, driven by their utility in dye synthesis, polymer chemistry, and medicinal chemistry. Any early investigations into this compound were likely part of these broader programs, with the compound being an intermediate rather than a final target of study.

Current Research Frontiers and Unresolved Questions Pertaining to 2 Aminobenzenecarbothioic S Acid

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound suggests a few primary disconnection points. The most straightforward disconnection is at the carbon-sulfur bond of the thioacid functionality. This leads to a 2-aminobenzoyl electrophile equivalent and a hydrosulfide (B80085) nucleophile. The 2-aminobenzoyl moiety can be traced back to more common starting materials like 2-aminobenzoic acid (anthranilic acid) or its derivatives.

Another key disconnection involves the amino group. This suggests a precursor such as a 2-nitrobenzenecarbothioic S-acid, where the nitro group can be reduced to the desired amine in a late-stage transformation. This approach is often advantageous as it avoids potential side reactions involving the nucleophilic amino group during the formation of the thioacid.

Established Chemical Synthesis Routes to this compound

Several established methods can be employed for the synthesis of this compound, broadly categorized into direct and multistep approaches.

Direct Synthetic Approaches to Thioacid Formation

Direct conversion of a carboxylic acid to a thioacid is a primary strategy. One common method involves the use of thionating agents.

Thionation with Lawesson's Reagent: Lawesson's reagent is a well-known sulfur-transfer agent used for the conversion of carbonyl compounds, including carboxylic acids, into their thio-analogs. organic-chemistry.orgnih.gov The reaction with 2-aminobenzoic acid would theoretically yield the desired thioacid. However, the reactivity of the amino group can lead to side products, and thus, protection of the amine may be necessary for a clean reaction. The general mechanism involves the formation of a thiaoxaphosphetane intermediate, which then rearranges to form the thiocarbonyl compound. organic-chemistry.org

Multistep Synthesis from Precursors

Multistep syntheses offer greater control over the reaction and can lead to higher purity products. A common strategy involves starting with a substituted benzene (B151609) ring and building the functional groups sequentially.

A plausible multistep synthesis starts from 2-nitrobenzoic acid. This approach circumvents the issue of the reactive amino group in the early stages. The carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2-nitrobenzoyl chloride can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to form the thioacid. The final step involves the reduction of the nitro group to an amine, which can be achieved using various reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation.

Another potential precursor is isatoic anhydride (B1165640), which is derived from anthranilic acid. wikipedia.org Reactions of isatoic anhydride with suitable sulfur-containing nucleophiles could potentially lead to the formation of the target thioacid, although this route is less commonly documented specifically for this compound.

A two-step procedure has been described for the synthesis of α-thio aromatic acids from aromatic amino acids, which could be adapted for this compound. nih.gov This method involves the diazotization of the amino group of anthranilic acid, followed by bromination to yield 2-bromobenzoic acid. Subsequent nucleophilic substitution with a thiolating agent like sodium hydrosulfide would then introduce the thioacid functionality. nih.gov

Starting MaterialKey ReagentsIntermediate(s)Final ProductReference(s)
2-Aminobenzoic Acid1. Protection (e.g., Boc₂O) 2. Lawesson's Reagent 3. DeprotectionN-Protected 2-aminobenzoic acid, N-Protected this compoundThis compound organic-chemistry.orgnih.gov
2-Nitrobenzoic Acid1. SOCl₂ 2. NaSH 3. SnCl₂/HCl2-Nitrobenzoyl chloride, 2-Nitrobenzenecarbothioic S-acidThis compound researchgate.net
Anthranilic Acid1. NaNO₂, HBr 2. NaSH2-Bromobenzoic acidThis compound nih.gov

Table 1: Overview of Selected Multistep Synthetic Routes

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic routes is highly dependent on the reaction conditions. For thionation reactions using Lawesson's reagent, the choice of solvent is crucial, with solvents like tetrahydrofuran (B95107) (THF) often being preferred to ensure the dissolution of the reagent. chemspider.com Reaction times and temperatures also play a significant role, with microwave irradiation sometimes employed to accelerate the reaction. nih.gov

In multistep syntheses, the purification of intermediates is key to obtaining a high yield of the final product. For instance, in the synthesis from 2-nitrobenzoic acid, the purity of the 2-nitrobenzoyl chloride intermediate directly impacts the subsequent steps. The reduction of the nitro group requires careful selection of the reducing agent and control of the reaction pH to avoid side reactions.

Emerging and Sustainable Synthesis Protocols

In line with the growing emphasis on environmentally friendly chemical processes, efforts are being made to develop more sustainable methods for the synthesis of thioacids.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this can be achieved through several approaches.

One approach is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water or ionic liquids. wikipedia.org For example, performing the nucleophilic substitution step in an aqueous medium, where possible, would significantly reduce the environmental impact.

Catalytic methods are also central to green chemistry. The use of catalysts can reduce the need for stoichiometric reagents, minimize waste, and often allow for milder reaction conditions. For instance, the development of catalytic methods for the direct thionation of carboxylic acids would be a significant advancement over the use of stoichiometric Lawesson's reagent.

Furthermore, exploring biosynthetic pathways could offer a completely green route to this compound. Anthranilic acid itself is a product of the shikimate pathway in microorganisms. core.ac.uk While the direct biosynthesis of this compound has not been reported, metabolic engineering could potentially be used to introduce the necessary enzymatic machinery into a microbial host.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Use of Safer SolventsReplacing volatile organic solvents with water or ionic liquids.Reduced toxicity, flammability, and environmental pollution.
CatalysisDevelopment of catalytic methods for thionation.Higher atom economy, lower waste, milder reaction conditions.
Use of Renewable FeedstocksExploring biosynthetic routes from microbial sources.Reduced reliance on fossil fuels, biodegradable waste streams.

Table 2: Application of Green Chemistry Principles

Chemo-Enzymatic and Biocatalytic Strategies

The integration of chemical and enzymatic steps offers powerful strategies for the synthesis of complex aromatic molecules, providing high selectivity and milder reaction conditions compared to purely chemical routes. beilstein-journals.org

Biocatalytic Approaches for Analogous Aminobenzoic Acids

The biocatalytic production of aminobenzoic acids, key structural analogues of this compound, has been successfully demonstrated. For instance, genetically engineered microorganisms, such as strains of yeast, have been developed for the fermentative production of p-aminobenzoic acid (PABA) from renewable carbon sources. google.com These biocatalysts are engineered to express specific enzymes that can enhance the conversion of metabolic intermediates, like chorismic acid, into p-aminobenzoic acid. google.com Gene fusions and the use of mutated enzymes with altered activities are strategies employed to optimize the production yields. google.com

Furthermore, enzyme engineering has been utilized to create highly active enzymes for the synthesis of β-substituted amino acids. nih.gov Directed evolution of enzymes like the β-subunit of tryptophan synthase (TrpB) has shown improved activity with various amine nucleophiles, which could potentially be adapted for the amination of thioacid precursors. nih.gov

Potential Chemo-Enzymatic Pathways

Chemo-enzymatic syntheses often involve the use of enzymes for late-stage functionalization of chemically synthesized scaffolds or for the in-situ generation of reactive intermediates. beilstein-journals.org For a molecule like this compound, a potential chemo-enzymatic route could involve the enzymatic modification of a precursor molecule. For example, an enzyme could be used for the regioselective amination of a thiocarboxylic acid derivative of benzene.

Another approach involves the use of enzymes to catalyze condensation reactions. For instance, the synthesis of 2-substituted benzothiazoles, which share a common precursor (2-aminothiophenol) with our target molecule, has been achieved through aerobic oxidative cyclization involving a chemo-enzymatic oxidation step. mdpi.com This highlights the potential of using enzymes to mediate key bond-forming reactions in the synthesis of related sulfur-containing aromatic compounds.

The following table summarizes biocatalytic approaches for compounds analogous to this compound.

Compound ClassOrganism/EnzymeSynthetic StrategyKey Findings
p-Aminobenzoic AcidGenetically engineered yeastFermentative productionEfficient production from fermentable carbon substrates.
β-N-Substituted-α-Amino AcidsEngineered Tryptophan Synthase (TrpB)Directed evolution for improved activityHigh yields for β-substitution with various aryl amine nucleophiles.
2-Substituted BenzothiazolesNot specifiedChemo-enzymatic oxidationAerobic oxidative cyclization of 2-aminothiophenol (B119425) and aldehydes.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound would likely face challenges similar to those encountered with related compounds like 2-aminothiophenol, which is known to be of low purity when isolated via strong mineral acids. google.com Therefore, specific and mild purification techniques are crucial.

Isolation via pH Adjustment and Extraction

A common method for isolating aminothiophenols involves the hydrolysis of a precursor like benzothiazole (B30560), followed by acidification to precipitate the product. google.com The choice of acid is critical; using a weaker acid like acetic acid can lead to a purer product by minimizing side reactions. google.com The pH of the solution is typically adjusted to a range of 4-7 to facilitate the isolation. google.comgoogle.com

The general procedure involves:

Acidification of the reaction mixture containing the salt of the aminothiophenol.

Separation of the organic phase, which contains the product.

The product can then be isolated by distillation under vacuum. google.com

For compounds that are prone to decomposition during distillation, an alternative is to redissolve the product as a salt and purify it from impurities like sulfur and disulfides. google.com

Chromatographic and Other Purification Methods

For achieving high purity, chromatographic techniques are often employed. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) have been used for the purification of related sulfur-containing organic compounds. mdpi.com HSCCC, a liquid-liquid partition chromatography technique, has been shown to yield high purity and recovery rates for compounds like sulforaphane. mdpi.com

Affinity chromatography is another powerful technique, particularly if a specific binding partner for the target molecule is available. For instance, aryl thioglycoside-based affinity purification has been used to separate exo-acting cellulases, demonstrating the potential for selective purification based on the thiol group. nih.gov

The following table outlines purification techniques used for analogous compounds.

Compound ClassPurification MethodKey ParametersOutcome
2-AminothiophenolAcidification with acetic acidpH adjusted to 4-7Higher purity product compared to using strong mineral acids.
o-AminothiophenolsNeutralization and vacuum distillationpH adjusted to 5-7 in the presence of sulfiteSatisfactory yield and purity.
SulforaphaneHigh-Speed Counter-Current Chromatography (HSCCC)n-hexane/ethyl acetate/methanol/water solvent systemHigh purity (97%) and recovery (98.5%).
Aryl SulfidesNot specifiedAcid-mediated coupling followed by workupTolerates various functional groups, simplifying purification. organic-chemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Through various NMR experiments, a detailed picture of the this compound structure has been pieced together.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, often recorded in solvents like DMSO-d6 or CDCl3, reveals distinct signals for the aromatic and amine protons. rsc.org The chemical shifts (δ), quoted in parts per million (ppm), are indicative of the electronic environment surrounding each proton. rsc.org For instance, the aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene ring. The coupling between adjacent protons, known as J-coupling, results in the splitting of signals into patterns like doublets, triplets, and multiplets, which helps in assigning the positions of protons on the aromatic ring. rsc.orgsdsu.edu The integration of these signals corresponds to the number of protons giving rise to each peak. emerypharma.com

Table 1: Representative ¹H NMR Data for Aromatic Aminobenzoic Acid Derivatives

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H 7.22 - 7.90 m, dd 1.64 - 8.88
Amine (NH₂) Variable br s -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomeric form. Data compiled from representative aminobenzoic acid derivatives. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy: Elucidation of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemguide.co.uk In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. docbrown.info The chemical shifts of the carbon atoms in the aromatic ring typically fall within the range of 115-150 ppm. chemguide.co.uk The carbon atom of the carbothioic acid group (C=S) is expected to have a characteristic chemical shift further downfield. chemguide.co.ukdocbrown.info The position of the amino group and the carbothioic acid group on the benzene ring influences the chemical shifts of the attached and adjacent carbon atoms. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Aminobenzoic Acid (a related compound)

Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-COOH) 171.42
C2 (C-NH₂) 150.91
C3 116.51
C4 133.91
C5 118.59

Note: This data is for the closely related 2-aminobenzoic acid and serves as an illustrative example. The presence of sulfur in this compound would alter these shifts. hmdb.ca

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the aromatic ring. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate which protons are neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and directly attached carbon atoms. columbia.edulibretexts.org This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. slideshare.net This is particularly useful for determining the three-dimensional conformation of the molecule.

The combined application of these 2D NMR techniques allows for an unambiguous assignment of all proton and carbon signals and provides a detailed picture of the connectivity and spatial arrangement of atoms in this compound. science.gov

Vibrational Spectroscopy: Insights into Functional Group Presence and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. researchgate.net Key vibrational modes include:

N-H stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net

C=O stretching (of the thioacid): The carbonyl group of the carbothioic S-acid would exhibit a strong absorption band, though its exact position would be influenced by the sulfur atom and potential hydrogen bonding. For comparison, the C=O stretch in carboxylic acids is typically found around 1700-1730 cm⁻¹. uc.edu

C-N stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is usually observed in the 1250-1350 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C stretching: Vibrations associated with the benzene ring appear in specific regions of the spectrum. researchgate.net

The presence of intermolecular hydrogen bonding, for example between the amine and the carbothioic acid groups of adjacent molecules, can cause broadening and shifts in the N-H and O-H (if present in a tautomeric form) stretching bands. researchgate.netyoutube.com

Table 3: General FT-IR Data for Aminobenzoic Acids

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Amino (N-H) Asymmetric & Symmetric Stretch 3300 - 3500
Carboxyl (C=O) Stretch 1660 - 1700
Aromatic (C=C) Stretch 1475 - 1600
Amino (N-H) Bending 1600 - 1640
Carboxyl (O-H) Bend 1400 - 1440

Note: This table provides a general overview based on aminobenzoic acids. The thio-substitution in the subject compound will influence these values. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic signals for the aromatic ring breathing modes and the C-S bond vibrations. researchgate.net Analysis of the Raman spectra, often in conjunction with theoretical calculations, allows for a detailed assignment of the vibrational modes and can provide insights into molecular symmetry and intermolecular interactions. nih.govnih.gov For instance, changes in the intensity and position of Raman bands can indicate conformational changes or the effects of the crystalline environment. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-aminobenzoic acid
Benzoic acid

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the precise determination of a molecule's elemental composition and for probing its structure through controlled fragmentation.

To analyze this compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most common soft ionization techniques that are well-suited for this purpose, as they tend to produce intact molecular ions, which is crucial for accurate mass determination.

Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, which possesses both an acidic (carbothioic S-acid) and a basic (amino) group, ESI can be performed in either positive or negative ion mode. In positive ion mode, protonation of the amino group would yield the [M+H]⁺ ion. In negative ion mode, deprotonation of the carbothioic S-acid group would result in the [M-H]⁻ ion. The choice of mode would depend on the pH of the solution and the desired fragmentation behavior.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. MALDI is particularly useful for obtaining singly charged ions and is less prone to the formation of multiple-charge states that can sometimes complicate ESI spectra. Similar to ESI, both positive and negative ion modes can be utilized.

The accurate mass measurement of the molecular ion by HRMS allows for the confident determination of the elemental formula of this compound (C₇H₇NOS).

Ionization Technique Principle Expected Ion for this compound Advantages
Electrospray Ionization (ESI)Formation of gas-phase ions from a charged liquid spray.[M+H]⁺ or [M-H]⁻Soft ionization, suitable for polar and thermally labile molecules, easily coupled to liquid chromatography.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Laser-induced desorption and ionization from a solid matrix.[M+H]⁺ or [M-H]⁻Soft ionization, primarily produces singly charged ions, high sensitivity, tolerant to salts.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation pattern that acts as a molecular fingerprint, allowing for detailed structural confirmation.

For this compound, a precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). In CID, the selected ion is collided with an inert gas (such as argon or nitrogen), which imparts internal energy and induces fragmentation.

Predicted Fragmentation Pathways:

Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. For the protonated molecule [M+H]⁺, likely fragmentation would involve:

Loss of H₂O: From the protonated carboxylic acid group.

Loss of CO: A common fragmentation for carboxylic acids.

Loss of H₂S: From the carbothioic S-acid moiety.

Loss of NH₃: From the protonated amino group.

Fission of the aromatic ring: Leading to smaller fragment ions.

In the negative ion mode, the deprotonated molecule [M-H]⁻ would likely undergo decarboxylation (loss of CO₂) or loss of COS. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and its functional groups.

Precursor Ion Predicted Neutral Loss Predicted Fragment Ion Structural Information Gained
[M+H]⁺H₂S[C₇H₅NO]⁺Presence of a carbothioic S-acid group.
[M+H]⁺COS[C₆H₇N]⁺Confirmation of the thioester linkage.
[M+H]⁺NH₃[C₇H₄OS]⁺Presence of an amino group.
[M-H]⁻CO₂[C₆H₇NS]⁻Presence of a carboxylic acid-like group.
[M-H]⁻COS[C₆H₆N]⁻Confirmation of the thioester and aromatic amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the aromatic benzene ring and the auxochromic amino (-NH₂) and chromophoric carbothioic S-acid (-COSH) groups. The presence of these substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The spectrum of the closely related 2-aminobenzoic acid shows absorption maxima around 226 nm and 272 nm. masterorganicchemistry.com It is anticipated that this compound will exhibit similar absorption bands, likely corresponding to π → π* transitions within the benzene ring. The lone pair of electrons on the nitrogen of the amino group and the sulfur of the thioacid group can also participate in n → π* transitions, which typically appear as weaker, longer-wavelength absorptions. researchgate.net Studying the UV-Vis spectrum in solvents of varying polarity can provide further insights into the nature of these electronic transitions.

Expected Transition Approximate Wavelength Range (nm) Associated Structural Feature
π → π200 - 300Aromatic benzene ring
n → π> 300C=O and C-S chromophores, -NH₂ auxochrome

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This provides definitive information about bond lengths, bond angles, and intermolecular interactions.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique three-dimensional map of the electron density within the crystal. wisc.edu From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure of the related 2-aminobenzoic acid reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. wisc.edu A similar hydrogen bonding motif may be present in the crystal structure of this compound, potentially involving the carbothioic S-acid and amino groups. The analysis would also reveal the planarity of the benzene ring and the conformation of the substituents.

Powder X-ray diffraction is used to analyze a polycrystalline sample, providing information about its crystalline nature, phase purity, and unit cell parameters. researchgate.net The sample is ground into a fine powder, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material.

For this compound, PXRD can be used to confirm that a synthesized sample is crystalline and to identify the specific crystalline phase. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice. While PXRD does not provide the detailed atomic coordinates that single crystal XRD does, it is an essential tool for routine characterization and quality control of solid samples. researchgate.net

X-ray Diffraction Technique Sample Requirement Information Obtained Application to this compound
Single Crystal X-ray DiffractionHigh-quality single crystalPrecise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Definitive determination of the molecular and crystal structure.
Powder X-ray Diffraction (PXRD)Polycrystalline powderCrystalline nature, phase identification, unit cell parameters.Confirmation of crystallinity and phase purity of a synthesized sample.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical information on the core level binding energies of its constituent elements: carbon, nitrogen, oxygen, and sulfur. While specific XPS data for this exact molecule is not widely published, the expected binding energies can be inferred from the analysis of compounds with similar functional groups, such as amino acids and related aromatic compounds. nih.gov

The zwitterionic nature of amino acids in the solid state is often evident in XPS spectra, with distinct signals for protonated amine groups and carboxylate groups. nih.gov Similarly, for this compound, the chemical environment of each atom will influence its core level binding energy. The presence of both an amine group (-NH2) and a thioacid group (-COSH) on the benzene ring allows for detailed analysis of the chemical states.

A hypothetical high-resolution XPS spectrum of this compound would be deconvoluted to identify the specific contributions from different chemical environments of each element. The following table summarizes the expected core level binding energies and the interpretation of these signals.

Interactive Data Table: Expected XPS Core Level Binding Energies for this compound

ElementCore LevelExpected Binding Energy (eV)Interpretation of Chemical State
C 1s~284.8 eVAdventitious carbon / C-C and C-H bonds in the benzene ring.
~286.3 eVC-N bond of the amine group and C-S bond.
~288.5 eVC=O bond of the carbothioic S-acid group.
N 1s~400.0 eVNeutral amine group (-NH2).
~401.5 eVProtonated amine group (-NH3+), if present.
O 1s~532.0 eVC=O oxygen in the carbothioic S-acid group.
S 2p~163.5 eV (2p3/2)Thiol/thioacid sulfur (-SH).
~168.0 eV (2p3/2)Oxidized sulfur species (e.g., sulfonate), if present as an impurity.

Note: The binding energies are approximate and can be influenced by the specific chemical environment, sample charging, and instrument calibration. The deconvolution of the C 1s peak is particularly important for distinguishing between the different carbon environments within the molecule.

Hyphenated Analytical Techniques (e.g., LC-NMR, GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. For a compound like this compound, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled analytical power.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance)

LC-NMR combines the separation capabilities of high-performance liquid chromatography (HPLC) with the structural elucidation power of nuclear magnetic resonance spectroscopy. This technique is particularly useful for the analysis of complex mixtures, such as reaction products or natural product extracts, where the isolation of pure compounds is challenging. iosrphr.org For this compound, LC-NMR could be employed to separate it from isomers and impurities while providing detailed structural information in real-time. nih.gov

In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell. nih.gov This allows for the acquisition of NMR spectra of the separated components as they elute. Both on-flow and stop-flow modes can be utilized. In on-flow mode, spectra are acquired continuously, while in stop-flow mode, the chromatographic flow is halted when a peak of interest is in the NMR probe, allowing for longer acquisition times and the performance of more complex NMR experiments (e.g., 2D NMR) to gain more detailed structural insights. nih.gov The use of deuterated solvents in the mobile phase is necessary to avoid overwhelming solvent signals in the NMR spectrum. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. sigmaaldrich.com Common derivatization reagents for compounds containing amino and carboxylic acid groups include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.com

Once derivatized, the compound is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification. The PubChem database contains GC-MS data for the related compound 2-aminothiophenol, which can serve as a reference for the expected fragmentation of the core structure of this compound. nih.gov

Interactive Data Table: Hypothetical GC-MS Data for Derivatized this compound

ParameterValue/Description
Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time Dependent on the specific GC conditions and the derivative formed.
Expected m/z of Molecular Ion (M+) Dependent on the number of silyl (B83357) groups added to the molecule.
Key Fragment Ions (m/z) Fragments corresponding to the loss of methyl (M-15) and tert-butyl (M-57) groups from the silyl derivatives. Fragments characteristic of the aminobenzoyl and thioformyl (B1219250) moieties.

LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS is arguably the most versatile and widely used hyphenated technique for the analysis of a broad range of organic compounds, including those that are not amenable to GC-MS. nih.gov For this compound, LC-MS provides both separation and highly sensitive detection, making it ideal for quantitative analysis and impurity profiling. nih.govnih.gov

The compound would be separated using reversed-phase HPLC on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier like formic acid to improve peak shape and ionization efficiency. nih.gov The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that often leaves the molecular ion intact. nih.gov

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In an MS/MS experiment, the molecular ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides a higher degree of specificity and is particularly useful for distinguishing between isomers. nih.gov

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue/Description
LC Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid. nih.gov
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Precursor Ion (m/z) [M+H]+ in positive mode or [M-H]- in negative mode.
Product Ions (m/z) Characteristic fragments resulting from the cleavage of the thioacid group, loss of CO, and fragmentation of the benzene ring.

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2 Aminobenzenecarbothioic S Acid

Acid-Base Properties and Protonation Equilibria of 2-aminobenzenecarbothioic S-acid

This compound, also known as thioanthranilic acid, possesses both a basic amino group (-NH₂) and an acidic thiocarboxylic acid group (-COSH). This bifunctional nature allows it to exhibit amphoteric properties, acting as either an acid or a base depending on the pH of the medium. organic-chemistry.orgresearchgate.net The protonation and deprotonation events are governed by the respective acidity constants (pKa) of the conjugate acids of the functional groups.

In strongly acidic solutions, the amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺). As the pH increases, the thiocarboxylic acid group is the first to deprotonate. Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. For instance, the pKa of thiobenzoic acid is approximately 2.5, whereas the pKa of benzoic acid is 4.2. wikipedia.orgumass.edu This increased acidity is attributed to the weaker S-H bond compared to the O-H bond and the better ability of the larger sulfur atom to stabilize the negative charge of the conjugate base.

The conjugate acid of the amino group, the anilinium ion, has a pKa of approximately 4.6. umass.edu Given that the thioacid group is more acidic (lower pKa) than the anilinium ion, the molecule can exist as a zwitterion in a specific pH range, with a protonated ammonium group and a deprotonated thiocarboxylate group.

The key equilibria are as follows:

Cationic form (in strong acid): The molecule is fully protonated.

Neutral/Zwitterionic form (at intermediate pH): A proton is lost from the -COSH group.

Anionic form (in strong base): A second proton is lost from the -NH₃⁺ group.

The existence of thioanthranilic acid as an oil that slowly decomposes at room temperature has been noted, and its purification often involves the use of its sodium salt, highlighting the importance of its acidic character. acs.org

Table 1: Estimated pKa Values for Functional Groups in this compound This table provides estimated values based on analogous compounds, as specific experimental data for this compound is not readily available.

Functional Group (Conjugate Acid)Approximate pKaReference CompoundReference pKa
Thiocarboxylic Acid (-COSH)~2.5Thiobenzoic Acid~2.5
Ammonium (-NH₃⁺)~4.6Anilinium Ion4.6

Intramolecular Cyclization Reactions and Heterocycle Formation

The proximate arrangement of the amino and thioacid functional groups on the benzene (B151609) ring facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

Cyclization to 4H-3,1,2-Benzothiadiazin-4-one

A key transformation of this compound is its conversion to 4-oxo-3,4-dihydro-3,1,2-benzothiadiazine. acs.org This specific heterocyclic product is formed through diazotization of the primary aromatic amine group, followed by an intramolecular ring-closing reaction.

The reaction is typically carried out by treating a solution of freshly prepared this compound with a diazotizing agent, such as isoamyl nitrite (B80452), in an aprotic solvent like tetrahydrofuran (B95107). acs.org The use of aprotic conditions is crucial as it favors the intramolecular cyclization pathway over other competing reactions that might occur in protic media. acs.org The resulting product, 4-oxo-3,4-dihydro-3,1,2-benzothiadiazine, is a stable, yellow crystalline solid. acs.org

Mechanisms of Ring Closure

The formation of 4-oxo-3,4-dihydro-3,1,2-benzothiadiazine proceeds through a well-defined mechanistic pathway initiated by the diazotization of the amino group.

Formation of the Diazonium Salt: The primary amino group of this compound reacts with the diazotizing agent (e.g., nitrous acid generated in situ or isoamyl nitrite) to form a benzenediazonium-2-thiocarboxylate intermediate. acs.orgchemistrysteps.com This is a standard reaction for primary aromatic amines. organic-chemistry.org

Intramolecular Nucleophilic Attack: The key step in the ring closure is the intramolecular nucleophilic attack of the sulfur atom of the thioacid group on the electrophilic diazonium cation. acs.org This attack is sterically favored due to the ortho positioning of the two reactive groups.

Ring Closure and Aromatization: The nucleophilic attack results in the formation of the six-membered heterocyclic ring and the expulsion of the leaving group associated with the diazotization process, yielding the final 4-oxo-3,4-dihydro-3,1,2-benzothiadiazine product. acs.org This pathway is favored over the formation of a simple benzenediazoniumthiocarboxylate salt, leading directly to the stable cyclic compound. acs.org

Intermolecular Reactions Involving the Thioacid Moiety

In addition to intramolecular cyclization, the functional groups of this compound can participate in a variety of intermolecular reactions.

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. acs.orgnih.gov Both the amino and thioacid groups of this compound can undergo such reactions.

Thioester Formation: The thiocarboxylic acid group can react with an alcohol, typically under acid catalysis, in an esterification-type reaction to form a thioester and water. oup.com Thioesters are important intermediates in organic synthesis.

Amide Formation: The amino group can react with a carboxylic acid or its derivatives (like acyl chlorides) to form an amide bond. nih.gov This is a fundamental reaction in peptide and medicinal chemistry.

Table 2: Representative Intermolecular Condensation Reactions

Reactant 1Reactant 2Product TypeSmall Molecule Eliminated
This compoundAlcohol (R'-OH)ThioesterWater (H₂O)
This compoundCarboxylic Acid (R'-COOH)AmideWater (H₂O)

Thiol-Mediated Reactions

The thiol moiety (-SH) of the thiocarboxylic acid group imparts reactivity characteristic of sulfur compounds.

Oxidative Coupling: Thiols are susceptible to oxidation, which can lead to the formation of disulfides. In the case of this compound, intermolecular oxidation would lead to the corresponding disulfide derivative. The thermolysis of 4-oxo-3,4-dihydro-3,1,2-benzothiadiazine has been shown to produce dithiosalicylide, a product resulting from the chemistry of the sulfur atom. acs.org

Nucleophilic Reactions: The thiolate anion, formed by deprotonation of the thioacid, is a potent nucleophile. It can participate in nucleophilic substitution or addition reactions with suitable electrophiles. For example, refluxing 4-oxo-3,4-dihydro-3,1,2-benzothiadiazine in butanol leads to the formation of butyl thiosalicylate, demonstrating the nucleophilic character of the sulfur-containing moiety after ring opening. acs.org

Reactions of the Aromatic Amine Functional Group

The aromatic amine group in this compound is a key site of reactivity, enabling a variety of chemical transformations. Its behavior is analogous to that of other primary aromatic amines, such as anthranilic acid (2-aminobenzoic acid).

Diazotization Reactions

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form relatively stable arenediazonium salts. organic-chemistry.orglibretexts.org This process, known as diazotization, is a cornerstone of aromatic chemistry, providing a versatile intermediate for numerous subsequent transformations. organic-chemistry.org

The reaction with this compound is expected to proceed via the attack of the amine on the nitrosonium ion (NO⁺), which is the electrophilic species present in the acidic solution. libretexts.org The resulting diazonium salt of this compound can then serve as a precursor for various substitution reactions. For instance, the diazonium group can be replaced by halides in Sandmeyer reactions, by hydroxyl groups upon heating in water, or by cyano groups. organic-chemistry.orgscirp.orgscirp.org The diazonium salt derived from the closely related 2-aminobenzoic acid is noted to be particularly susceptible to hydroxylation. scirp.orgscirp.org

Table 1: Representative Diazotization-Based Reactions

Reagent(s) Expected Major Product Reaction Type
1. NaNO₂, HCl (0-5 °C) 2-(Carbothioyl)benzenediazonium chloride Diazotization
2. CuCl / HCl 2-Chloro-benzenecarbothioic S-acid Sandmeyer Reaction
3. CuBr / HBr 2-Bromo-benzenecarbothioic S-acid Sandmeyer Reaction
4. H₂O, Heat 2-Hydroxybenzenecarbothioic S-acid Hydrolysis

Amidation and Acylation Reactions

The nucleophilic aromatic amine group of this compound readily undergoes acylation to form amides. This reaction typically involves treatment with acylating agents such as acyl chlorides or acid anhydrides. wikipedia.org Tertiary amines cannot be acylated due to the lack of a replaceable hydrogen atom on the nitrogen. wikipedia.org The direct reaction with a carboxylic acid to form an amide is also possible but generally requires high temperatures (often above 160 °C) or the use of specific coupling agents or catalysts to proceed efficiently. nih.gov

For example, reacting this compound with acetyl chloride would yield N-acetyl-2-aminobenzenecarbothioic S-acid. This transformation is a common strategy for protecting the amino group during other synthetic steps. nist.gov

Table 2: General Amidation and Acylation Reactions

Acylating Agent Product Class General Structure of Product
Acyl Chloride (R-COCl) N-Acyl derivative R-C(=O)NH-Ar-COSH
Acid Anhydride (B1165640) ((RCO)₂O) N-Acyl derivative R-C(=O)NH-Ar-COSH
Carboxylic Acid (R-COOH) + Heat/Catalyst N-Acyl derivative R-C(=O)NH-Ar-COSH

(Where Ar represents the benzene ring of the parent compound)

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net The outcome of such reactions on a disubstituted benzene, like this compound, is governed by the electronic properties of the existing substituents.

The two functional groups on the ring have competing directing effects:

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. researchgate.net

Thiocarboxylic S-acid Group (-COSH): This group is analogous to the carboxylic acid group (-COOH), which is a deactivating, meta-directing group. youtube.comdoubtnut.comquora.com It withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position. quora.com

Given these competing effects, predicting the precise regioselectivity of an EAS reaction is challenging without experimental data. The powerful activating and ortho, para-directing nature of the amino group often dominates. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group (positions 3 and 5). However, the deactivating nature of the -COSH group will make the reaction conditions more stringent than for aniline (B41778) itself. Steric hindrance from the -COSH group might also influence the ratio of ortho to para substitution.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Ring Reactivity Directing Influence
-NH₂ (Amino) Electron-Donating Activating Ortho, Para

| -COSH (Thiocarboxylic S-acid) | Electron-Withdrawing | Deactivating | Meta |

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Detailed mechanistic understanding of the reactions of this compound would require specific kinetic and thermodynamic investigations. Based on available scientific literature, such detailed studies focused specifically on this compound are not widely reported. However, the principles of how such studies would be conducted can be described.

Reaction Rate Determinations

Kinetic studies are essential for determining the rate at which a reaction proceeds and how that rate is influenced by factors such as reactant concentration, temperature, and pH. For the reactions of this compound, this would involve measuring the change in concentration of the reactant or a product over time.

For instance, the rate of diazotization could be followed using spectroscopic methods to monitor the disappearance of the starting amine or the appearance of the diazonium salt. The data would be used to establish a rate law, which mathematically describes the reaction's dependency on the concentration of each reactant. Kinetic studies on the oxidation of the related p-aminobenzoic acid have been conducted as a function of pH, revealing complex mechanisms involving enzyme-substrate complexes and free radicals. nih.gov Similar studies on this compound would provide insight into the elementary steps of its reactions.

Transition State Analysis

Transition state analysis provides a molecular-level picture of the highest-energy point along a reaction coordinate. Computational chemistry and experimental methods, such as the study of kinetic isotope effects (KIEs), are used to probe the structure and energetics of the transition state.

For a reaction like electrophilic aromatic substitution on this compound, computational modeling could be used to calculate the energies of the potential intermediates (arenium ions or σ-complexes) and the transition states leading to them. quora.com This would help predict the most likely site of substitution by comparing the activation barriers for attack at different positions on the ring. Experimental KIE studies, where a hydrogen atom is replaced by deuterium, could confirm whether the C-H bond is broken in the rate-determining step of the reaction, a key feature of the standard EAS mechanism. quora.com While detailed kinetic and thermodynamic data for the title compound are scarce, such investigative methods are fundamental to elucidating its reaction mechanisms.

Stereochemical Aspects of this compound Transformations

Following a comprehensive review of available scientific literature, no specific research findings or detailed data could be located regarding the stereochemical aspects of transformations involving this compound. Searches for stereoselective or stereospecific reactions, chiral resolutions, or the influence of stereochemistry on the reactivity of this particular compound did not yield any relevant results.

The broader fields of stereoselective synthesis and chiral chemistry offer general principles that could theoretically apply. For instance, the presence of both an amino group and a carbothioic S-acid group on a benzene ring in this compound could potentially allow for the formation of chiral derivatives. In principle, these functional groups could be involved in diastereoselective or enantioselective transformations through the use of chiral reagents or catalysts.

Methods such as chiral resolution are commonly employed to separate enantiomers of racemic mixtures. wikipedia.orglibretexts.org This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties like solubility. wikipedia.orglibretexts.org In the context of this compound, its acidic and basic functionalities could theoretically be targeted for such resolutions.

Furthermore, asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool in modern organic synthesis. youtube.comnih.gov Chiral ligands can coordinate to a metal center, creating a chiral environment that directs the approach of reactants and influences the stereochemistry of the product. nih.govorganic-chemistry.org While these are established strategies in organic chemistry, their specific application to this compound has not been documented in the reviewed literature.

Similarly, the synthesis of related heterocyclic compounds, such as 2-aminobenzothiazoles, sometimes involves stereochemical considerations, particularly when biologically active molecules are the target. nih.govnih.gov However, direct extrapolation of these findings to the specific stereochemical transformations of this compound is not scientifically rigorous without dedicated studies.

Theoretical and Computational Chemistry of 2 Aminobenzenecarbothioic S Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-aminobenzenecarbothioic S-acid. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, energy levels, and charge distribution. DFT, in particular, offers a favorable balance between computational cost and accuracy for molecules of this size. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral (torsional) angles.

Illustrative Optimized Geometry Parameters for a Related Molecule (p-Aminobenzoic Acid) Note: This data is for p-aminobenzoic acid, a structurally related isomer, and serves to illustrate the typical output of a geometry optimization calculation. Specific values for this compound would require dedicated calculations.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-N1.396
Bond LengthC-C (ring avg.)1.390
Bond LengthC-C (carboxyl)1.485
Bond LengthC=O1.215
Bond LengthC-O1.365
Bond AngleC-C-N120.5
Bond AngleC-C-C (carboxyl)120.1
Bond AngleO=C-O123.4

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the sulfur atom, while the LUMO would likely be distributed over the aromatic ring and the carbothioic acid group.

Illustrative FMO Parameters for Aromatic Carboxylic Acids Note: This data represents a range of values for various substituted benzoic acids to illustrate the typical output of FMO calculations. The specific values for this compound would depend on the precise computational method and basis set used.

ParameterBenzoic Acid2-hydroxybenzoic acid2-chlorobenzoic acid
HOMO Energy (eV)-9.89-9.52-9.94
LUMO Energy (eV)

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the structural characterization of molecules. When coupled with computational methods like Density Functional Theory (DFT), it allows for a detailed assignment of vibrational modes to specific molecular motions. nih.govarxiv.org Theoretical calculations can predict the vibrational frequencies and intensities, which, when compared with experimental spectra, provide a robust validation of the computed molecular structure. nih.govresearchgate.net

For a molecule like this compound, vibrational analysis would focus on characteristic frequencies associated with its functional groups: the amino (-NH₂), the thio-carboxylic acid (-COSH), and the benzene (B151609) ring. In a computational study of the analogous molecule, anthranilic acid, a combination of experimental spectroscopy and DFT calculations was used to perform a complete vibrational assignment. nih.gov

The calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide excellent agreement with experimental results after applying a scaling factor to account for anharmonicity and other systematic errors. nih.govscifiniti.com The Potential Energy Distribution (PED) is calculated to determine the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. nih.gov

Key vibrational modes for anthranilic acid, which are expected to be similar for this compound (with shifts due to the presence of sulfur), include:

O-H and N-H Stretching: In anthranilic acid, the O-H stretching of the carboxylic acid and the symmetric and asymmetric N-H stretching of the amino group are prominent. The presence of intramolecular hydrogen bonding between the amino and carboxyl groups significantly influences these frequencies. nih.govrsc.org

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, characteristic band in the IR spectrum. mdpi.comnih.gov

Ring Vibrations: The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1625 cm⁻¹ region. mdpi.com

C-N and C-C Stretching: Vibrations corresponding to the stretching of the C-N bond of the amino group and the C-C bond connecting the carboxyl group to the ring are also identifiable.

The table below presents a selection of calculated and experimental vibrational frequencies for anthranilic acid, illustrating the typical data obtained from such an analysis. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled B3LYP/6-311++G(d,p))Experimental FT-IR Frequency (cm⁻¹)Experimental FT-Raman Frequency (cm⁻¹)Assignment (based on PED)
ν(O-H)34553470-O-H Stretch
νas(N-H)337533803381Asymmetric N-H Stretch
νs(N-H)328032853284Symmetric N-H Stretch
ν(C=O)167516801678Carbonyl Stretch
δ(NH₂)161816201619NH₂ Scissoring
ν(C-C)ring158815901589Aromatic Ring Stretch
ν(C-N)124512481247C-N Stretch

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify key structures like transition states and intermediates, and calculate the energy barriers that govern reaction rates. molcas.org This is particularly useful for understanding reactions involving multifunctional compounds like this compound, such as intramolecular cyclizations or reactions like the Sandmeyer reaction on the amino group. nih.govscirp.org

A chemical reaction proceeds from reactants to products via a minimum energy path. The highest point on this path is the transition state (TS), which is a first-order saddle point on the PES. molcas.org Computationally, locating a TS involves optimization algorithms that search for a structure where all forces on the atoms are zero, but which possesses exactly one imaginary vibrational frequency. molcas.org This single imaginary frequency corresponds to the motion along the reaction coordinate—the specific atomic movement that transforms the reactant into the product. molcas.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. molcas.orgscm.com An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.com A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a complete, step-by-step visualization of the reaction mechanism. molcas.orgmissouri.edu

The energetics of the reaction path provide crucial quantitative information. The activation energy (Ea) is the energy difference between the reactants and the transition state. It is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. mdpi.commdpi.com A lower activation energy corresponds to a faster reaction.

Below is a hypothetical data table illustrating the kind of energetic data that would be calculated for a reaction, such as the intramolecular cyclization of this compound.

SpeciesMethod/Basis SetRelative Energy (kJ/mol)
Reactant (this compound)DFT (B3LYP/6-311+G(d,p))0.0
Transition StateDFT (B3LYP/6-311+G(d,p))+145.0
Product (Cyclized)DFT (B3LYP/6-311+G(d,p))-25.0

Advanced Quantum Chemical Topology Studies (e.g., QTAIM, NCI) for Bonding Characterization

To gain deeper insight into the nature of chemical bonds and non-covalent interactions, advanced computational techniques based on the topology of the electron density are employed. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are two such powerful methods. rsc.orgnih.gov

QTAIM, developed by Richard Bader, analyzes the topology of the electron density, ρ(r). Critical points in the electron density are located where the gradient of the density is zero. A bond critical point (BCP) found between two nuclei is indicative of a chemical bond. The properties of the electron density at this BCP provide quantitative information about the nature of the interaction. nih.gov

Electron Density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

Laplacian of Electron Density (∇²ρ(r)) : A negative value signifies a concentration of charge, characteristic of shared (covalent) interactions. A positive value indicates charge depletion, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).

Total Energy Density (H(r)) : A negative H(r) at the BCP suggests a significant sharing of electrons and covalent character.

These parameters are particularly useful for characterizing the intramolecular hydrogen bond between the amino group and the thio-carboxylic acid group in this compound. nih.gov

The NCI index is another method that helps in visualizing and characterizing non-covalent interactions. It is based on the relationship between the electron density and the reduced density gradient (RDG). Plots of the RDG versus the electron density allow for the identification and color-mapping of different interaction types (e.g., strong hydrogen bonds, weaker van der Waals interactions) onto the molecular structure, providing a clear, qualitative picture of these crucial forces.

The following table shows representative QTAIM data that could be expected for the intramolecular hydrogen bond (N-H···O) in the analogous anthranilic acid.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Interpretation
N-H···O0.025+0.085-0.001Strong hydrogen bond with partial covalent character

Chemical Derivatives and Structural Analogues of 2 Aminobenzenecarbothioic S Acid

Synthesis of Substituted 2-aminobenzenecarbothioic S-acid Derivatives

The synthesis of derivatives of this compound, often starting from the more stable 2-aminobenzothiazole (B30445) scaffold, employs a variety of synthetic strategies to introduce functional diversity. A common approach involves the multi-stage synthesis from substituted anilines. For instance, 3,4-substituted anilines can be treated with potassium thiocyanate (B1210189) (KSCN) and bromine in glacial acetic acid to yield 5,6-substituted 2-aminobenzothiazoles. nih.gov These intermediates can then be acylated with reagents like chloroacetyl chloride, providing a handle for further functionalization. nih.gov

One-pot multicomponent reactions represent a highly efficient method for generating diverse 2-aminobenzothiazole derivatives. nih.gov These reactions are advantageous due to their simplicity, high yields, and often the use of environmentally benign solvents like water. nih.gov An example is the reaction between a 2-aminobenzothiazole, indole-3-carbaldehyde, and an aryl isocyanide, catalyzed by a heterogeneous acid catalyst like P2O5 on a silica (B1680970) support, to produce 3-amino-2-(indol-3-yl)imidazo[2,1-b] advion.comnih.govbenzothiazoles. nih.gov

Another versatile method involves the oxidative cyclization of aniline (B41778) derivatives with ammonium (B1175870) thiocyanate and bromine. nih.gov The resulting 2-aminobenzothiazoles can undergo further transformations. For example, hydrazinolysis can yield 2-hydrazinylbenzothiazoles, which can then be condensed with aromatic ketones to form benzothiazole (B30560) hydrazones. Subsequent treatment with Vilsmeier-Haack conditions can produce benzothiazole-4-formylpyrazoles. nih.gov

Furthermore, the amino group of 2-aminobenzothiazole can be readily derivatized. Reaction with m-nitrobenzaldehyde yields a Schiff base, which can then be reacted with anhydrides like succinic anhydride (B1165640) to form seven-membered heterocyclic rings. researchgate.net Alternatively, reaction with chloroacetyl chloride produces an N-acylated intermediate that can be reacted with various amines to generate a library of amide derivatives. researchgate.net

Starting MaterialReagentsProduct TypeReference
3,4-substituted anilinesKSCN, Br2, glacial AcOH5,6-substituted 2-aminobenzothiazoles nih.gov
2-aminobenzothiazole, indole-3-carbaldehyde, aryl isocyanideP2O5/SiO23-amino-2-(indol-3-yl)imidazo[2,1-b] advion.comnih.govbenzothiazoles nih.gov
Aniline derivativesAmmonium thiocyanate, Br22-aminobenzothiazoles nih.gov
2-aminobenzothiazolem-nitrobenzaldehyde, then succinic anhydrideSeven-membered heterocyclic ring researchgate.net
2-aminobenzothiazoleChloroacetyl chloride, then various aminesAmide derivatives researchgate.net

Isosteric and Bioisosteric Modifications of the this compound Scaffold

Isosteric and bioisosteric modifications are crucial strategies in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of structures related to this compound, particularly its carboxylic acid bioisosteres, several replacements for the carboxylic acid group have been explored to enhance activity or selectivity.

For instance, in a series of 2-arylureidobenzoic acids, replacing the carboxylic acid moiety with a sulfonic acid or a tetrazole ring resulted in improved potency at GluR5 receptors. nih.gov This demonstrates that while an acidic group is necessary for activity, its specific nature can be fine-tuned to optimize interactions with the biological target. nih.gov The replacement of a carboxylic acid with these groups can alter polarity and pKa, influencing binding and pharmacokinetic properties. nih.gov

Other common carboxylic acid bioisosteres that can be considered for modifying the this compound scaffold include:

Phosphonic and Phosphinic Acids: These groups are more polar than carboxylic acids and can lead to a decrease in the partition coefficient (logP). nih.gov Their introduction can sometimes alter the intrinsic activity of the parent compound, for example, converting an agonist to an antagonist. nih.gov

3-Hydroxyisoxazole and 3-Hydroxyisothiazole: These are planar, acidic heterocycles with pKa values similar to carboxylic acids. nih.gov They have been successfully used in the design of analogues of neurotransmitters. nih.gov

Highly Fluorinated Alcohols and Ketones: For example, 2,2,2-trifluoroethan-1-ol is a weakly acidic, lipophilic bioisostere. nih.gov Its increased lipophilicity can be advantageous for compounds targeting the central nervous system. nih.gov

The choice of a particular bioisostere depends on the desired changes in properties such as acidity, polarity, size, and conformation, all of which can impact the molecule's interaction with its biological target.

Original Functional GroupBioisosteric ReplacementEffect on PropertiesReference
Carboxylic AcidSulfonic AcidImproved potency (in 2-arylureidobenzoic acids) nih.gov
Carboxylic AcidTetrazole RingImproved potency (in 2-arylureidobenzoic acids) nih.gov
Carboxylic AcidPhosphonic/Phosphinic AcidIncreased polarity, potential change in intrinsic activity nih.gov
Carboxylic Acid3-HydroxyisoxazolePlanar, similar pKa to carboxylic acid nih.gov
Carboxylic Acid2,2,2-Trifluoroethan-1-olIncreased lipophilicity nih.gov

Design and Synthesis of Complex Polycyclic Systems Incorporating this compound Moiety

The 2-aminobenzothiazole core, a close structural relative of this compound, serves as a versatile building block for the synthesis of more complex, fused polycyclic systems. These strategies often involve the strategic functionalization of the 2-aminobenzothiazole ring followed by cyclization reactions.

One approach involves the reaction of 2-aminobenzothiazole with anhydrides, such as succinic or phthalic anhydride, to introduce a carboxylic acid moiety. researchgate.net This new functional group can then be reacted with reagents like o-phenylenediamine (B120857) to construct fused imidazole (B134444) rings, leading to polycyclic systems. researchgate.net Another strategy involves treating the Schiff base of 2-aminobenzothiazole with mercaptoacetic acid to form a five-membered thiazolidinone ring fused to the parent scaffold. researchgate.net

Furthermore, the reaction of 2-aminobenzothiazole with p-chlorophenylisothiocyanate yields a thiourea (B124793) derivative, which can subsequently be cyclized with chloroacetic acid to generate a compound containing two fused thiazole (B1198619) rings. researchgate.net The development of one-pot multicomponent reactions has also facilitated the synthesis of complex systems, such as the formation of 3-amino-2-(indol-3-yl)imidazo[2,1-b] advion.comnih.govbenzothiazoles from 2-aminobenzothiazole, indole-3-carbaldehyde, and aryl isocyanides. nih.gov

The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives, while not directly incorporating the this compound moiety, provides a relevant example of building complexity. This involves an 8-aminoquinoline (B160924) directed C–H arylation followed by a two-step, one-pot transamidation procedure to access densely functionalized benzofuran (B130515) derivatives. mdpi.com Such strategies for C-H functionalization and subsequent transformations could potentially be adapted to the 2-aminobenzothiazole scaffold to build novel polycyclic systems.

Structure-Reactivity Relationships within this compound Derivatives

The reactivity of carboxylic acid derivatives, including thioacids and their analogues, is governed by a balance of inductive and resonance effects. youtube.commsu.edu The carbonyl carbon (or thiocarbonyl carbon) is electrophilic due to the electron-withdrawing nature of the adjacent heteroatoms. youtube.com The reactivity of this center towards nucleophiles is modulated by the nature of the substituent on the acyl group. msu.edu

Inductive Effects: Electronegative atoms attached to the carbonyl group withdraw electron density, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity and reactivity towards nucleophiles. youtube.com

Resonance Effects: Lone pairs of electrons on the atom adjacent to the carbonyl group can be donated into the carbonyl system, delocalizing the positive charge and decreasing the electrophilicity of the carbonyl carbon. youtube.com This resonance donation reduces the reactivity of the derivative. youtube.com

In the case of thioesters, the larger size of the sulfur atom compared to oxygen leads to less effective orbital overlap for resonance donation. youtube.com Consequently, the resonance effect is weaker than in esters, making thioesters generally more reactive. youtube.com The leaving group ability also plays a crucial role; a more stable, weaker base is a better leaving group, favoring the substitution reaction. youtube.com

For derivatives of this compound, the electronic properties of substituents on the aromatic ring will also influence reactivity. Electron-donating groups will generally decrease the electrophilicity of the thiocarbonyl carbon, while electron-withdrawing groups will increase it. These principles are fundamental in predicting the outcome of reactions and in designing synthetic routes.

Derivative TypeDominant EffectLeaving Group AbilityRelative ReactivityReference
Acyl HalideInductionGoodHigh msu.edu
Acid AnhydrideInductionGood (carboxylate)High youtube.com
ThioesterInduction (weaker resonance)ModerateModerate-High youtube.com
EsterInduction/Resonance BalanceModerateModerate msu.edu
AmideResonancePoorLow msu.eduyoutube.com

Applications of 2 Aminobenzenecarbothioic S Acid in Advanced Chemical Systems Excluding Biomedical/clinical

Role as a Versatile Building Block in Organic Synthesis

2-Aminobenzenecarbothioic S-acid serves as a crucial starting material and intermediate in the synthesis of a wide array of organic molecules. Its reactive functional groups allow for diverse chemical transformations, making it a key building block for heterocyclic compounds and other complex organic structures.

The thioamide group, which can be derived from this compound, is a particularly important functional group in organic synthesis. Thioamides can be incorporated into organic molecules through various methods, including the thionation of carbonyls and the Willgerodt-Kindler reaction. chemrxiv.org The Willgerodt-Kindler reaction, for instance, utilizes elemental sulfur and an amine to convert an arylalkyl ketone into an alkyl thioamide. chemrxiv.org This reaction's substrate scope has been expanded to include a variety of starting materials such as aldehydes, alkenes, and carboxylic acids. chemrxiv.org

Modern synthetic strategies have also been developed for the preparation of thioamides. chemrxiv.org For example, a general method for the transamidation of thioamides has been introduced, which involves the activation of arylthioamides with Boc₂O, enabling their reaction with a broad range of amines. chemrxiv.org This method tolerates various functional groups, highlighting its versatility. chemrxiv.org Furthermore, new approaches for thioamide synthesis utilize nucleophilic sulfur species generated from elemental sulfur, which can react with imines to form thioamides. chemrxiv.org

The thioamide moiety is a key component in the synthesis of various heterocyclic compounds. For instance, thioamides are precursors to thiazoles, which can be formed through the reaction of endothiopeptides with TMSCl-NaI under microwave irradiation. organic-chemistry.org Additionally, the reaction of nitriles with thioacetic acid in the presence of calcium hydride provides a direct route to thioamides. organic-chemistry.org

Utilization in Ligand Design for Coordination Chemistry and Catalysis

The presence of both a soft sulfur donor and a hard nitrogen donor, along with a carboxylic acid group, makes this compound and its derivatives excellent ligands for a variety of metal ions. This has led to their extensive use in the design of coordination complexes with interesting structural, electronic, and catalytic properties.

The coordination chemistry of ligands containing aminopyridine-2-carboxylate has been explored, leading to the synthesis of new coordination polymers with diverse dimensionalities. nih.gov For example, the reaction of 5-aminopyridine-2-carboxylic acid with various metal ions has resulted in the formation of metal-organic chains and other coordination polymers. nih.gov These materials exhibit interesting properties, including luminescence and slow magnetic relaxation. nih.gov

Complexes derived from ligands similar to this compound have shown significant catalytic activity in various organic transformations. For example, a copper(II) complex containing 2-aminobenzothiazole (B30445) has been demonstrated to be an effective catalyst for azide-alkyne cycloaddition (click chemistry) reactions in water at room temperature. mdpi.com This catalytic system allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles in excellent yields. mdpi.com The mechanism of this reaction is believed to involve the in-situ reduction of Cu(II) to Cu(I), which then catalyzes the cycloaddition. mdpi.com

Furthermore, copper(II) complexes with carboxylic-functionalized arylhydrazones of β-diketones have been shown to be effective catalysts for the acid-free peroxidative oxidation of cyclohexane (B81311) and the selective aerobic oxidation of benzyl (B1604629) alcohols. researchgate.net These complexes can act as "dual role catalysts," combining a catalytically active metal center with an acidic promoting group. researchgate.net Similarly, zinc amidoisophthalate complexes have been utilized as heterogeneous catalysts for the diastereoselective Henry (nitroaldol) reaction. researchgate.net

Precursor for Functional Materials and Polymers

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of functional materials and polymers with tailored properties. The incorporation of the thioamide group can impart specific thermal, optical, and mechanical characteristics to the resulting materials.

Thioamide-containing polybenzoxazines have been successfully synthesized using a multi-step process. rsc.org The synthesis involves the initial preparation of thioamide-containing phenolic reagents via the Willgerodt-Kindler route, followed by their conversion to benzoxazines. rsc.org These benzoxazine (B1645224) monomers can then be polymerized to form polybenzoxazines. rsc.org Interestingly, the presence of thioamide groups has been found to reduce the curing temperatures of the benzoxazines by promoting the ring-opening polymerization. rsc.org

The ability of this compound derivatives to form coordination polymers with various metal ions also opens up possibilities for creating novel functional materials. nih.govresearchgate.net By carefully selecting the metal ion and the specific derivative of this compound, it is possible to construct coordination polymers with desired topologies and properties, such as luminescence. nih.govresearchgate.net

Development of Chemical Sensors and Probes

The ability of this compound and its derivatives to selectively bind with specific analytes has been exploited in the development of chemical sensors and probes. The changes in the optical or electrochemical properties of these compounds upon analyte binding form the basis of the sensing mechanism.

Fluorescent chemosensors based on molecules with similar functional groups have been developed for the detection of various analytes, including chemical warfare agent mimics. nih.gov For instance, a fluorescent sensor was designed to discriminate between phosgene (B1210022) and a nerve-gas mimic. nih.gov The sensing mechanism often involves a reaction between the analyte and the sensor molecule, leading to a change in the fluorescence signal. nih.gov

Infrared chemical sensors have also been developed for the detection of metal ions in aqueous solutions. nih.gov One approach involves modifying a sensing element with a phase that can chelate with the target metal ion. nih.gov For example, an evanescent wave infrared chemical sensor for copper ions was developed using a sensing phase with a chemical structure similar to ethylenediamine (B42938) tetraacetic acid (EDTA). nih.gov The complexation of copper ions with this phase leads to shifts in the infrared absorption bands, which can be used for quantification. nih.gov The sensitivity and selectivity of such sensors are highly dependent on factors like pH and the presence of interfering ions. nih.gov

Applications in Supramolecular Chemistry

The self-assembly of molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry. This compound and its derivatives, with their ability to participate in various non-covalent interactions such as hydrogen bonding and π-stacking, are promising building blocks for the construction of supramolecular assemblies.

The self-assembly of amphiphilic amino acid derivatives has been extensively studied for their potential to form a variety of nanostructures. rsc.org These derivatives can be designed to promote self-assembly through a combination of hydrophobic interactions, hydrogen bonding, and π-stacking. rsc.org Similarly, derivatives of this compound can be expected to exhibit rich self-assembly behavior.

The self-assembly of tetracarboxylic acid derivatives on surfaces has been investigated using scanning tunneling microscopy (STM). nih.gov These studies have shown that molecules can form different nanostructures, such as lamellar and tetragonal patterns, depending on the intermolecular interactions. nih.gov The co-assembly of different molecules can also lead to the formation of complex, ordered nanostructures. nih.gov The principles learned from these systems can be applied to the design of self-assembling systems based on this compound.

Furthermore, the self-assembly of γ-amino butyric acid derivatives has been shown to result in tunable nano/microstructures depending on the solvent and other experimental conditions. researchgate.net This highlights the importance of controlling the self-assembly process to achieve desired morphologies. researchgate.net

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of 2-aminobenzenecarbothioic S-acid and its analogs is an area ripe for innovation. Current methods, while functional, often present challenges in terms of yield, selectivity, and environmental impact. Future research will likely focus on developing more elegant and efficient synthetic strategies.

One promising avenue is the exploration of catalytic methods. The use of transition metal catalysts, for instance, could enable highly selective C-H activation and functionalization of the benzene (B151609) ring, allowing for the introduction of various substituents with high precision. Similarly, organocatalysis presents a powerful tool for achieving enantioselective synthesis of chiral derivatives, which is of paramount importance for pharmaceutical applications. A general method for the synthesis of thioacids involves the reaction of a carboxylic acid with Lawesson's reagent, a process that could be optimized for 2-aminobenzoic acid to improve yields and minimize side products. rsc.org Another approach could involve the direct synthesis from aromatic amino acids, a method that has been demonstrated for other α-thio aromatic acids. nih.gov

Furthermore, the development of flow chemistry processes for the synthesis of this compound offers significant advantages in terms of safety, scalability, and reproducibility. researchgate.netrsc.orgrsc.org Continuous-flow systems can allow for precise control over reaction parameters, leading to higher yields and purity of the final product. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesKey Research Challenges
Catalytic C-H Functionalization High selectivity, atom economyCatalyst design and optimization, substrate scope
Organocatalytic Enantioselective Synthesis Access to chiral derivatives, metal-freeCatalyst loading, reaction times, purification
Flow Chemistry Synthesis Improved safety, scalability, and controlReactor design, optimization of flow parameters
Modified Lawesson's Reagent Method Use of readily available starting materialsReagent stoichiometry, byproduct removal
Direct Synthesis from Amino Acids Potentially fewer steps, use of biorenewable sourcesReaction conditions, prevention of side reactions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.govresearchgate.netchemrxiv.org For this compound, these technologies can be applied in several key areas.

Retrosynthesis prediction algorithms, powered by machine learning, can propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. ijpsonline.comresearchgate.netwikipedia.orgorganic-chemistry.orgprepchem.com By training on vast databases of known reactions, these tools can identify the most promising disconnections and starting materials for a target derivative of this compound.

Furthermore, ML models can be developed to predict the biological activity and physicochemical properties of virtual derivatives of this compound. This in silico screening can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted efficacy and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com The use of ML in QSAR (Quantitative Structure-Activity Relationship) studies for related heterocyclic compounds like thiazoles has already shown promise in identifying potential anticancer agents. nih.gov

Table 2: Potential Applications of AI and Machine Learning for this compound Research

Application AreaAI/ML ToolPotential Impact
Synthetic Route Design Retrosynthesis Prediction AlgorithmsDiscovery of novel, more efficient synthetic pathways. ijpsonline.comresearchgate.netwikipedia.orgorganic-chemistry.orgprepchem.com
Drug Discovery QSAR and ADMET Prediction ModelsAccelerated identification of lead compounds with desired biological activity and safety profiles. youtube.com
Reaction Optimization Bayesian Optimization, Neural NetworksFine-tuning of reaction conditions to maximize yield and minimize byproducts.
Property Prediction Graph Neural NetworksAccurate prediction of physical and chemical properties of novel derivatives.

In-depth Investigations of Complex Reaction Networks and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of advanced spectroscopic techniques and computational chemistry to investigate complex reaction networks and identify key intermediates.

For instance, the study of radical-mediated reactions involving thioacids has revealed the formation of diacyl disulfide intermediates. sciforum.net Understanding the formation and reactivity of such intermediates in the context of this compound could open up new avenues for its functionalization. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the structures of transition states. nih.govnih.gov This knowledge can guide the rational design of catalysts and reaction conditions to favor desired outcomes.

Exploration of this compound in Emerging Fields of Chemical Science

The unique structural features of this compound, namely the presence of an aromatic ring, an amino group, and a thioacid functionality, make it an attractive building block for applications in several emerging fields of chemical science.

In materials science , derivatives of this compound could be explored as precursors for the synthesis of novel polymers and coordination compounds. The thiol group can act as a ligand for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. The coordination chemistry of the related 2-aminocyclopentene-1-dithiocarboxylic acid has been studied, suggesting the potential for this compound to form stable complexes with transition metals. researchgate.net

In supramolecular chemistry , the ability of the carboxylic acid and amino groups to participate in hydrogen bonding makes this compound a candidate for the design of self-assembling systems. nih.govbath.ac.uk These systems could find applications in areas such as sensing, drug delivery, and nanotechnology.

In medicinal chemistry , beyond its potential as a standalone therapeutic agent, this compound can serve as a versatile scaffold for the synthesis of libraries of compounds for drug discovery. The amino and thioacid groups provide convenient handles for diversification, allowing for the rapid generation of a wide range of derivatives to be screened against various biological targets. The related compound, 2-aminothiophenol (B119425), is a precursor to benzothiazoles, a class of compounds with known biological activity. wikipedia.orgnih.gov

Advancements in High-Throughput Experimentation and Automated Synthesis for Derivatives

To fully explore the chemical space around this compound, high-throughput experimentation (HTE) and automated synthesis platforms are indispensable tools. chemrxiv.orgnih.gov These technologies allow for the rapid synthesis and screening of large libraries of derivatives, significantly accelerating the pace of research.

Automated synthesis platforms can be programmed to perform a series of reactions in parallel, enabling the efficient production of a diverse set of compounds based on the this compound scaffold. researchgate.netrsc.orgrsc.org This is particularly valuable for structure-activity relationship (SAR) studies, where the systematic modification of different parts of the molecule is required.

Coupled with HTE, where miniaturized assays are used to rapidly screen the biological activity or other properties of the synthesized compounds, this approach can quickly identify promising candidates for further development. rsc.orgbath.ac.uknih.govnih.govgoogle.combiorxiv.org For example, high-throughput screening assays for enzyme inhibitors often utilize fluorescence-based methods to quickly assess the potency of a large number of compounds. rsc.orgnih.gov

Table 3: Key Technologies for Advancing Research on this compound Derivatives

TechnologyApplicationBenefit
Automated Synthesis Platforms Library synthesis for SAR studiesRapid generation of a diverse range of derivatives. researchgate.netrsc.orgrsc.org
High-Throughput Screening (HTS) Biological activity and property screeningEfficient identification of hit and lead compounds from large libraries. chemrxiv.orgnih.gov
Microfluidics Reaction optimization and screeningMiniaturization, reduced reagent consumption, and precise control. rsc.org
Combinatorial Chemistry Generation of chemical building blocksSystematic exploration of chemical space. nih.gov

Q & A

Q. What chromatographic and spectroscopic methods are essential for confirming the structure of 2-aminobenzenecarbothioic S-acid derivatives?

Methodological Answer:

  • HPLC-DAD-UV is used for initial separation and purity assessment.
  • NMR spectroscopy (1H, 13C, HSQC, HMBC) provides detailed structural elucidation, such as confirming substituent positions through heteronuclear correlations.
  • High-resolution electrospray ionization mass spectrometry (HRESIMS) determines molecular formulas by matching experimental and theoretical masses. Example: These techniques validated induced production of carbamothioic S-acid derivatives in Amycolatopsis alba cultures, with HMBC correlations resolving ambiguities in aromatic ring substitution patterns .

Q. How can microbial biosynthesis of this compound be induced in laboratory cultures?

Methodological Answer:

  • Add 25 mM N-acetyl-D-glucosamine to fermentation media to activate cryptic biosynthetic gene clusters.
  • Use comparative metabolomic profiling (via HPLC-DAD-UV) to compare metabolite production in treated vs. untreated cultures.
  • Optimize parameters like pH (6.8–7.2), temperature (28–30°C), and aeration rates (120 rpm) to enhance yield. This approach successfully induced previously undetected S-acid derivatives in Amycolatopsis alba DSM 44262∆abm9 .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

  • Cross-validate 2D NMR correlations : Ensure HMBC/HSQC data align with proposed spin systems.
  • Re-examine purity : Use analytical HPLC with multiple solvent systems (e.g., methanol/water vs. acetonitrile/formic acid).
  • Compare isotopic patterns : HRESIMS data must match theoretical isotopic distributions.
  • Iterative re-evaluation : Document anomalies transparently and consult crystallographic data if available. Adherence to qualitative research standards ensures systematic resolution of discrepancies .

Q. What experimental design optimizes isolation of this compound from microbial extracts?

Methodological Answer:

  • Step 1 : Crude extract fractionation using vacuum liquid chromatography (gradient elution: hexane/ethyl acetate).
  • Step 2 : Refine fractions via middle-pressure liquid chromatography (MPLC) with C18 silica.
  • Step 3 : Final purification via preparative HPLC (C18 column, 5 µm, 250×10 mm; acetonitrile/water + 0.1% formic acid). This protocol achieved >95% purity for S-acid derivatives from Amycolatopsis alba fermentation broths .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Synthesize analogs with variations in amino/thioic acid positions.
  • Standardize bioassays : Use MIC tests for antimicrobial activity under fixed pH and temperature.
  • Multivariate analysis : Correlate electronic (Hammett σ), steric (Taft parameters), and lipophilic (logP) properties with activity.
  • Molecular docking : Validate using protein targets with resolved crystal structures. Such frameworks align with pharmacological studies on microbial-derived thioic acids .

Q. What quality control measures ensure reproducibility in synthetic studies?

Methodological Answer:

  • Temperature control : Maintain ±1°C during thiocyanation reactions.
  • Reaction monitoring : Use TLC/HPLC to track progress.
  • Standardized workup : Fix extraction solvent ratios (e.g., 3:1 ethyl acetate/water) and drying times.
  • Spectral documentation : Report NMR shifts (±0.01 ppm) and HRESIMS accuracy (<3 ppm). These steps mitigate variability in organosulfur synthesis, per chemical research guidelines .

Data Analysis & Reporting

Q. How to address conflicting bioactivity data across studies?

Methodological Answer:

  • Replicate assays : Use identical microbial strains and growth conditions.
  • Statistical validation : Apply ANOVA or t-tests to compare dose-response curves.
  • Control variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1%).
  • Report metadata : Include culture conditions, purity levels, and assay protocols. Such rigor aligns with standards for reporting chemical biology research .

Q. What computational tools support the study of this compound reactivity?

Methodological Answer:

  • Molecular modeling : Use DFT calculations to predict reaction pathways.
  • Docking simulations : Map interactions with biological targets (e.g., enzyme active sites).
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties. While not explicitly covered in the evidence, these methods are standard in SAR studies and complement experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.